4-Ethyl-2-(trifluoromethyl)pyridine
Description
4-Ethyl-2-(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyridine backbone substituted with an ethyl group at the 4-position and a trifluoromethyl (-CF₃) group at the 2-position. This structure combines lipophilic (ethyl and trifluoromethyl) and electron-withdrawing (trifluoromethyl) groups, making it a versatile intermediate in agrochemical and pharmaceutical research. Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in the preparation of trifluoromethyl pyridine derivatives containing 1,3,4-oxadiazole moieties (Scheme 1, ). Notably, derivatives of this compound exhibit insecticidal activity, with structural variations at the oxadiazole ring significantly influencing bioactivity .
Properties
Molecular Formula |
C8H8F3N |
|---|---|
Molecular Weight |
175.15 g/mol |
IUPAC Name |
4-ethyl-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H8F3N/c1-2-6-3-4-12-7(5-6)8(9,10)11/h3-5H,2H2,1H3 |
InChI Key |
SNZNASFILKIGGM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(trifluoromethyl)pyridine can be achieved through several methodsThis can be done through a nucleophilic substitution reaction where a suitable precursor, such as 4-ethylpyridine, is reacted with a trifluoromethylating reagent under controlled conditions .
Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boron reagent is used to introduce the trifluoromethyl group into the pyridine ring. This reaction typically requires a palladium catalyst and specific reaction conditions to achieve high yields .
Industrial Production Methods
In an industrial setting, the production of 4-Ethyl-2-(trifluoromethyl)pyridine may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The choice of method depends on factors such as the availability of starting materials, desired purity, and production scale.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides under specific conditions.
Reduction: Reduction reactions can be used to modify the functional groups on the pyridine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and trifluoromethylating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Agrochemical Applications
The primary application of 4-Ethyl-2-(trifluoromethyl)pyridine and its derivatives lies within the agrochemical industry. Trifluoromethylpyridines have been developed as effective herbicides and fungicides due to their unique chemical properties.
- Herbicidal Activity : The compound is utilized in formulations targeting specific weed species in cereal crops, such as wheat. Research indicates that derivatives of trifluoromethylpyridine exhibit high herbicidal activity, making them valuable for crop protection .
- Market Presence : Fluazifop-butyl was one of the first derivatives introduced to the market, leading to the development of over 20 new agrochemicals containing the trifluoromethylpyridine moiety. These products have received ISO common names and are widely used in agricultural practices .
Pharmaceutical Applications
In the pharmaceutical sector, 4-Ethyl-2-(trifluoromethyl)pyridine has shown promise in various therapeutic contexts.
- Drug Development : Several compounds containing the trifluoromethylpyridine structure have been approved for medical use, particularly in treating conditions such as tuberculosis and other infectious diseases. The unique properties of fluorine contribute to enhanced biological activity and selectivity .
- Clinical Trials : Current research includes several candidates that are undergoing clinical trials, indicating ongoing interest and investment in this chemical structure for potential therapeutic applications .
Case Study 1: Herbicidal Efficacy
A study evaluated the effectiveness of a formulation containing 4-Ethyl-2-(trifluoromethyl)pyridine against common cereal weeds. Results demonstrated significant reductions in weed biomass compared to untreated controls, highlighting its potential as a key herbicide in agricultural settings.
Case Study 2: Antitubercular Activity
Research focused on a series of trifluoromethylpyridines revealed that certain derivatives exhibited strong antitubercular properties. Clinical data indicated that these compounds could serve as lead candidates for new tuberculosis treatments, with ongoing trials assessing their safety and efficacy .
Data Table: Summary of Applications
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Agrochemicals | Herbicides | Effective against specific weed species |
| Pharmaceuticals | Antitubercular agents | Strong biological activity; ongoing clinical trials |
| Synthesis Techniques | Trifluoromethylation | High yields achieved through optimized reactions |
Mechanism of Action
The mechanism of action of 4-Ethyl-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The trifluoromethyl group consistently increases LogP (~2.7–2.9), enhancing membrane permeability. Ethyl substituents further augment lipophilicity, as seen in 4-Ethyl-2-(trifluoromethyl)pyridine vs. 4-Chloro-2-(trifluoromethyl)pyridine .
- Bioactivity: Derivatives with 1,3,4-oxadiazole moieties (e.g., from ) show superior insecticidal activity compared to non-oxadiazole analogues, likely due to improved target binding and metabolic stability.
Functional Group Impact on Bioactivity
- Trifluoromethyl (-CF₃) : Enhances electron-withdrawing effects, stabilizing charge-transfer interactions in enzyme active sites. This group is critical in agrochemicals like sulfoxaflor derivatives .
- Ethyl vs. For example, 5-Ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine shows prolonged residual activity in pest control compared to methyl-substituted analogues.
- Heterocyclic Linkers : Pyridine linkers (e.g., in HDAC inhibitors ) improve aqueous solubility compared to phenyl linkers, balancing lipophilicity and solubility for drug-like properties.
3D-QSAR and Selectivity Studies
CoMFA and CoMSIA models for 1,3,4-oxadiazole-containing derivatives of 4-Ethyl-2-(trifluoromethyl)pyridine reveal that:
- Electron-donating groups (e.g., -OCH₃) at the phenyl ring of the oxadiazole moiety enhance insecticidal activity by ~30% .
- Steric hindrance at the 2-position of pyridine reduces off-target effects in mammals, as seen in selective HDAC4/5 inhibitors .
Agrochemical Performance
- Insecticidal Activity : 4-Ethyl-2-(trifluoromethyl)pyridine derivatives exhibit LC₅₀ values of 0.8–2.5 μg/mL against Spodoptera frugiperda, outperforming chlorinated analogues (LC₅₀ = 3.1–5.7 μg/mL) .
- Resistance Management : Trifluoromethyl groups reduce cross-resistance risks in pests compared to older pyrethroids .
Pharmaceutical Relevance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
